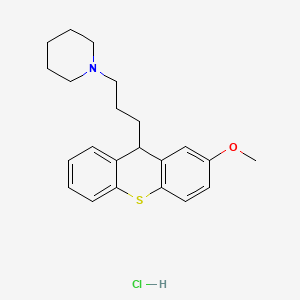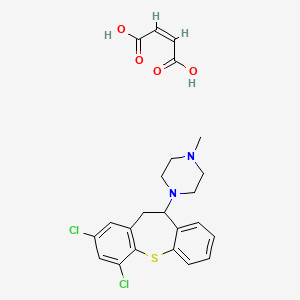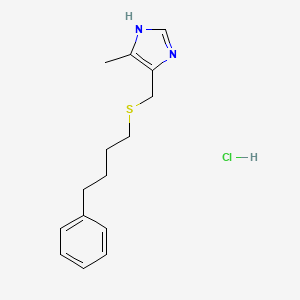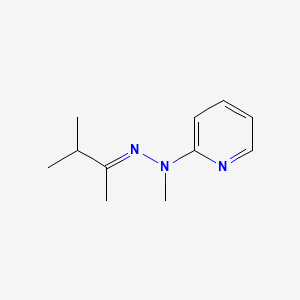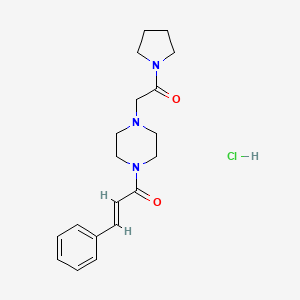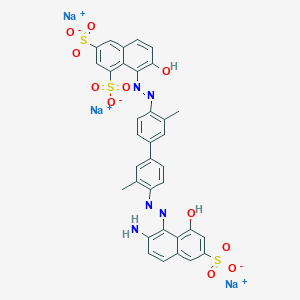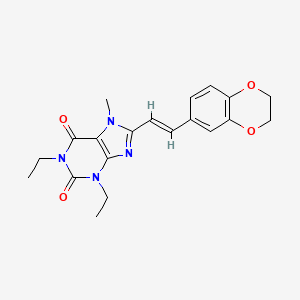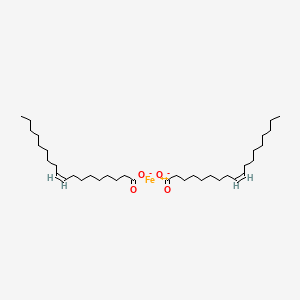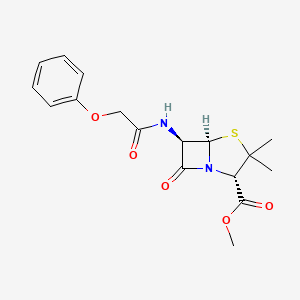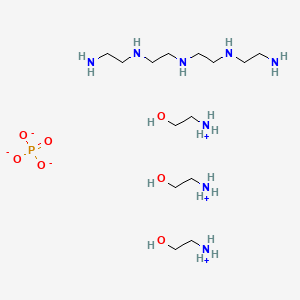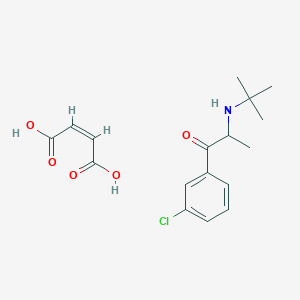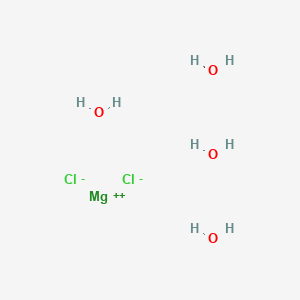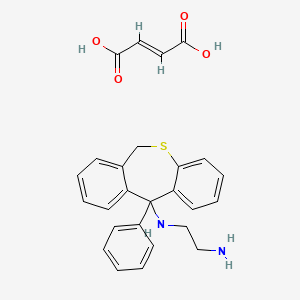
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dibenzo-thiepin core, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dibenzo-thiepin core followed by the introduction of the aminoethylamino and phenyl groups. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
4,11-bis(2-aminoethylamino)anthra[2,3-b]furan-5,10-diones: These compounds share a similar aminoethylamino functional group but have a different core structure.
Polyaspartic acid-capped 2-aminoethylamino acid: This compound also contains the aminoethylamino group and is used in different applications, such as water treatment.
Uniqueness
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is unique due to its dibenzo-thiepin core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
84964-57-8 |
|---|---|
分子式 |
C26H26N2O4S |
分子量 |
462.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N'-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H22N2S.C4H4O4/c23-14-15-24-22(18-9-2-1-3-10-18)19-11-5-4-8-17(19)16-25-21-13-7-6-12-20(21)22;5-3(6)1-2-4(7)8/h1-13,24H,14-16,23H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
UJBYQUNBDIIRIK-WLHGVMLRSA-N |
手性 SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)(C4=CC=CC=C4)NCCN.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)(C4=CC=CC=C4)NCCN.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


